molecular formula C14H12INO3 B6331643 2-hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide CAS No. 1280729-51-2

2-hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide

Cat. No.: B6331643
CAS No.: 1280729-51-2
M. Wt: 369.15 g/mol
InChI Key: WJUFTZFAQYHROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide is a chemical compound that belongs to the benzamide class Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide typically involves the condensation of 2-hydroxy-5-iodobenzoic acid with 4-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-chloro-N-(4-methoxyphenyl)benzamide
  • 2-Hydroxy-5-bromo-N-(4-methoxyphenyl)benzamide
  • 2-Hydroxy-5-fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

2-Hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s ability to undergo halogen exchange reactions and increases its lipophilicity, which can improve its bioavailability and cellular uptake. Additionally, the iodine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity to molecular targets .

Properties

IUPAC Name

2-hydroxy-5-iodo-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO3/c1-19-11-5-3-10(4-6-11)16-14(18)12-8-9(15)2-7-13(12)17/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUFTZFAQYHROG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.